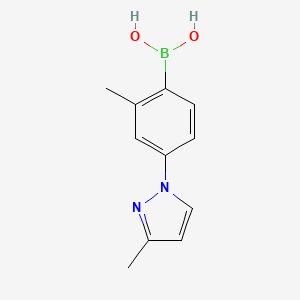
9-methyl-1,2,4,9-tetrahydro-3H-carbazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-methyl-1,2,4,9-tetrahydro-3H-carbazol-3-one is a chemical compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and are used in various pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-1,2,4,9-tetrahydro-3H-carbazol-3-one typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.
Reagents: Dimethylamine hydrochloride, paraformaldehyde, and acetic acid are used.
Reaction Conditions: The reaction mixture is refluxed for 4 hours, monitored by thin-layer chromatography (TLC), and then cooled to room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
9-methyl-1,2,4,9-tetrahydro-3H-carbazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
9-methyl-1,2,4,9-tetrahydro-3H-carbazol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 9-methyl-1,2,4,9-tetrahydro-3H-carbazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a serotonin receptor antagonist, blocking the action of serotonin and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1,2,3,9-tetrahydro-4H-carbazol-4-one: A structurally similar compound with different substituents.
3-acetylindole: Another compound with a similar core structure but different functional groups.
1-(1-methyl-1H-indol-3-yl)-1-ethanone: A related compound with variations in the indole ring structure.
Uniqueness
9-methyl-1,2,4,9-tetrahydro-3H-carbazol-3-one is unique due to its specific methyl and tetrahydrocarbazol-3-one structure, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various pharmaceutical compounds and its potential biological activities make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
9-methyl-2,4-dihydro-1H-carbazol-3-one |
InChI |
InChI=1S/C13H13NO/c1-14-12-5-3-2-4-10(12)11-8-9(15)6-7-13(11)14/h2-5H,6-8H2,1H3 |
InChIキー |
WLOVPMGHQFRSIT-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(CC(=O)CC2)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094013.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14094018.png)
![Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]](/img/structure/B14094024.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14094025.png)



![7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline](/img/structure/B14094052.png)



![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094082.png)
![3-(2-fluorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094088.png)
![1-(4-Ethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094090.png)
